molecular formula C9H10F2O2 B14039802 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14039802
M. Wt: 188.17 g/mol
InChI Key: FZZHUULIKDWWEJ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluorine atom, and one fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.

    Fluorination: or under controlled conditions.

    Fluoromethylation: The fluoromethyl group can be introduced using such as or .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the fluoromethyl group or other substituents on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents like or can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as or can be employed.

    Reduction: Reducing agents like or are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene involves its interaction with various molecular targets and pathways. The fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain contexts.

    1,2-Dimethoxy-4-fluorobenzene: Contains only one fluorine atom, resulting in different chemical properties.

    1,2-Dimethoxy-3-fluorobenzene: Similar but lacks the fluoromethyl group.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-fluoro-1-(fluoromethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

FZZHUULIKDWWEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CF)F)OC

Origin of Product

United States

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